Bis-SS-C3-sulfo-NHS ester

Description

The exact mass of the compound 1-{[4-({4-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-4-oxobutyl}disulfanyl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid is 591.97973801 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-[[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O14S4/c19-11-7-9(35(25,26)27)15(23)17(11)31-13(21)3-1-5-33-34-6-2-4-14(22)32-18-12(20)8-10(16(18)24)36(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUSVHPDQDXRGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCSSCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O14S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001128833 | |

| Record name | 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98604-89-8 | |

| Record name | 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98604-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[Dithiobis[(1-oxo-4,1-butanediyl)oxy]]bis[2,5-dioxo-3-pyrrolidinesulfonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Bis-SS-C3-sulfo-NHS ester?

An In-Depth Technical Guide to Bis(sulfosuccinimidyl) 3,3'-dithiopropionate (Bis-SS-C3-sulfo-NHS ester / DTSSP)

Introduction

This compound, more commonly known by its synonym DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) , is a homobifunctional, water-soluble, and cleavable crosslinking agent. It is designed to covalently link proteins or other molecules that possess primary amines. Its architecture features two amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of a spacer arm that contains a disulfide bond.

The key features of DTSSP make it a versatile tool for researchers in proteomics, structural biology, and drug development:

-

Amine-Reactivity : The sulfo-NHS esters react efficiently with primary amines (-NH₂) found on lysine residues and the N-terminus of proteins, forming stable amide bonds under physiological to slightly alkaline conditions (pH 7.2-8.5)[1][2][3].

-

Water Solubility : The inclusion of sulfonate (-SO₃) groups on the NHS rings renders the molecule highly water-soluble[1][4][]. This eliminates the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and stability[].

-

Membrane Impermeability : The charged sulfonate groups also prevent the crosslinker from passing through cell membranes, making DTSSP an ideal reagent for specifically studying cell surface protein interactions[1][2][4].

-

Cleavability : The central disulfide bond within the spacer arm can be easily cleaved using common reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[1][4][6][7]. This reversibility is crucial for applications such as identifying crosslinked peptides in mass spectrometry or releasing conjugated molecules from an antibody.

Core Technical Specifications

All quantitative data for DTSSP is summarized in the tables below for clear reference and comparison.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| Synonyms | DTSSP, Sulfo-DSP, DTBSSP | [7][8] |

| Molecular Formula | C₁₄H₁₆N₂O₁₄S₄ | [9] |

| Molecular Weight | 608.51 g/mol | [4][7][8] |

| Spacer Arm Length | 12.0 Å | [4][7][8] |

| CAS Number | 81069-02-5 | [7][8] |

| Solubility | Water Soluble (>6 mg/mL) | [1] |

| Reactivity | Primary Amines (-NH₂) | [1][4] |

Table 2: Reaction and Cleavage Conditions

| Parameter | Recommended Conditions | Reference(s) |

| Crosslinking Reaction pH | 7.2 - 8.5 | [3][10] |

| Crosslinking Buffers | Phosphate, Bicarbonate, HEPES, Borate (non-amine) | [10] |

| Crosslinking Incubation | 30-120 minutes at Room Temperature (or 2-4 hours at 4°C) | [3] |

| Cleavage Reagent (DTT) | 10-100 mM | [1][11][12] |

| DTT Cleavage Incubation | 15-60 minutes at 37°C | [11][12] |

| Cleavage Reagent (TCEP) | 10-50 mM (or molar excess) | [1][13] |

| TCEP Cleavage Incubation | 5-30 minutes at Room Temperature | [14] |

Mechanisms and Workflows

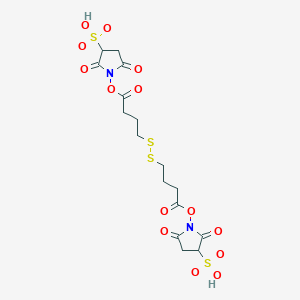

Chemical Structure of DTSSP

The diagram below illustrates the molecular structure of DTSSP, highlighting the two terminal sulfo-NHS ester groups and the central, cleavable disulfide bond.

Caption: Molecular structure of DTSSP.

Crosslinking and Cleavage Mechanism

The crosslinking reaction proceeds via nucleophilic attack from a primary amine on the carbonyl carbon of the sulfo-NHS ester, forming a stable amide bond and releasing sulfo-N-hydroxysuccinimide. The disulfide bond can then be reduced by a thiol-containing reagent like DTT, breaking the crosslink.

Caption: Reaction pathway for protein crosslinking and subsequent cleavage.

General Experimental Workflow

A typical experiment involves preparing the protein and crosslinker, performing the reaction, quenching excess reagent, and then proceeding to analysis or cleavage.

Caption: General experimental workflow for protein crosslinking with DTSSP.

Experimental Protocols

Important: DTSSP is moisture-sensitive. Always equilibrate the vial to room temperature before opening to prevent condensation. Prepare DTSSP solutions immediately before use as the sulfo-NHS ester moiety readily hydrolyzes in aqueous solutions.

Protocol for Protein Crosslinking

This protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions (e.g., molar excess of crosslinker, incubation time) may need to be determined empirically for specific applications.

-

Buffer Preparation : Prepare a suitable amine-free reaction buffer, such as Phosphate-Buffered Saline (PBS) or HEPES buffer, adjusted to pH 7.2-8.0.

-

Sample Preparation : Dissolve or dialyze the protein(s) of interest into the reaction buffer at a desired concentration (typically 0.1-5 mg/mL).

-

DTSSP Reconstitution : Immediately before use, dissolve DTSSP in the reaction buffer to create a stock solution (e.g., 10-25 mM). For example, to make a 20 mM solution, dissolve ~12.2 mg of DTSSP in 1 mL of buffer.

-

Crosslinking Reaction : Add a calculated amount of the DTSSP stock solution to the protein sample. A 20- to 100-fold molar excess of DTSSP to protein is a common starting point.

-

Example: For a 1 mL reaction of a 50 µM protein solution, adding 50 µL of 20 mM DTSSP yields a final crosslinker concentration of ~1 mM (a 20-fold molar excess).

-

-

Incubation : Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice. Longer incubation times or higher temperatures can increase crosslinking efficiency but may also increase non-specific interactions and protein aggregation.

-

Quenching : Stop the reaction by adding a quenching buffer containing primary amines. Add Tris-HCl or Glycine to a final concentration of 20-50 mM and incubate for an additional 15 minutes at room temperature.

-

Downstream Processing : The crosslinked sample is now ready for analysis. Excess reagent and byproducts can be removed by dialysis or size-exclusion chromatography (desalting columns) if necessary for the downstream application.

Protocol for Cleavage of Disulfide Bonds

-

Sample Preparation : Ensure the crosslinked sample is in a suitable buffer (pH is less critical for DTT but typically performed between pH 7.5-8.5).

-

DTT Addition : Add DTT from a stock solution (e.g., 1 M in water) to the sample to achieve a final concentration of 20-50 mM[1].

-

Incubation : Incubate the reaction for 30-60 minutes at 37°C.

-

Analysis : The cleaved sample is ready for analysis (e.g., by SDS-PAGE, where the reducing agent in the sample buffer will also perform the cleavage).

TCEP is a potent, odorless reducing agent that is stable over a wide pH range and does not contain thiols, which can be an advantage in certain downstream applications[14][15].

-

Sample Preparation : Ensure the crosslinked sample is in a suitable buffer. TCEP is effective over a broad pH range (1.5-9.0)[14].

-

TCEP Addition : Add TCEP-HCl from a freshly prepared stock solution (e.g., 0.5 M, neutralized to pH ~7.0 with NaOH) to the sample to a final concentration of 10-50 mM.

-

Incubation : Incubate for 5-30 minutes at room temperature. The reaction is typically very rapid[14].

-

Analysis : The cleaved sample is ready for immediate downstream processing. Unlike DTT, TCEP does not need to be removed prior to subsequent reactions with sulfhydryl-reactive reagents like maleimides[15].

References

- 1. DTSSP 80 Sigma-Aldrich [sigmaaldrich.com]

- 2. covachem.com [covachem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. DTSSP | Protein Cross-Linkers | Cross-Linking & Modification | Protein Research [gbiosciences.com]

- 6. cephamls.com [cephamls.com]

- 7. DTSSP Crosslinker 100 mg (CAS 81069-02-5) - 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) - ProteoChem [proteochem.com]

- 8. DTSSP Crosslinker 1 gram - 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) - ProteoChem [proteochem.com]

- 9. medkoo.com [medkoo.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. goldbio.com [goldbio.com]

- 14. Disulfide reduction using TCEP reaction [biosyn.com]

- 15. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

An In-Depth Technical Guide to Bis-SS-C3-sulfo-NHS Ester: A Cleavable Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bis-SS-C3-sulfo-NHS ester, a pivotal tool in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document details its chemical characteristics, provides protocols for its use, and illustrates the underlying mechanisms of its function.

Core Concepts: Chemical Structure and Properties

This compound is a homobifunctional, water-soluble, and cleavable crosslinker. Its structure is characterized by two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester groups connected by a spacer arm containing a disulfide bond.

Chemical Structure:

While a definitive, publicly available 2D structure diagram from a primary peer-reviewed source remains elusive, based on its chemical name and the information from chemical suppliers, the structure can be inferred. The "Bis-SS" indicates the presence of two symmetrical structures containing a disulfide bond. "C3" refers to a three-carbon spacer, and "sulfo-NHS ester" denotes the reactive groups.

Physicochemical Properties:

A compilation of key quantitative data for this compound is presented in Table 1. This data is essential for designing and optimizing bioconjugation experiments.

| Property | Value | Source |

| CAS Number | 98604-89-8 | [1][2] |

| Molecular Formula | C₁₆H₂₀N₂O₁₄S₄ | [2] |

| Molecular Weight | 592.60 g/mol | [2] |

| Purity | ≥98% | [2] |

| Solubility | Water, DMSO, DMF | Inferred from related sulfo-NHS esters |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | Inferred from supplier recommendations for similar compounds |

Table 1: Physicochemical Properties of this compound

Mechanism of Action: Amine Reactivity and Disulfide Cleavage

The functionality of this compound is twofold: the reaction of the sulfo-NHS esters with primary amines and the subsequent cleavage of the internal disulfide bond.

2.1. Reaction with Primary Amines:

The sulfo-NHS ester groups are highly reactive towards primary amines, such as the side chain of lysine residues in proteins and the N-terminus of polypeptides. The reaction, which occurs optimally at a slightly basic pH (7.2-8.5), results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide. The sulfonate group on the NHS ring enhances the water solubility of the reagent, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents that could potentially denature the protein.[]

Reaction Workflow:

Caption: Reaction of this compound with a protein.

2.2. Cleavage of the Disulfide Bond:

The disulfide bond within the linker is stable under normal physiological conditions but can be readily cleaved in a reducing environment. This is a critical feature for applications such as ADC development, where the cytotoxic payload needs to be released inside the target cell. The intracellular environment is significantly more reducing than the bloodstream due to the high concentration of glutathione (GSH).[4] Glutathione, a tripeptide, can reduce the disulfide bond, leading to the release of the conjugated molecule.

Signaling Pathway of Disulfide Bond Cleavage:

Caption: Intracellular cleavage of a disulfide-linked ADC.

Experimental Protocols

The following is a generalized protocol for the conjugation of a protein (e.g., an antibody) with a payload using this compound. It is crucial to optimize the reaction conditions for each specific application.

3.1. Materials:

-

Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4, free of primary amines like Tris or glycine).

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis equipment for purification.

3.2. Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

-

If necessary, perform a buffer exchange to remove any interfering substances.

-

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound stock solution to the protein solution. A starting point is often a 10- to 50-fold molar excess of the linker over the protein.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring or rotation.

-

-

Quenching:

-

Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching reagent will react with any excess sulfo-NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess crosslinker and byproducts by desalting chromatography, dialysis, or spin filtration.

-

Experimental Workflow Diagram:

Caption: General workflow for protein conjugation.

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several areas:

-

Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The disulfide bond ensures that the drug remains attached to the antibody in the bloodstream and is only released upon internalization into the target cancer cells.[1]

-

Protein Crosslinking Studies: It can be used to study protein-protein interactions by covalently linking interacting partners. The cleavable nature of the linker allows for the subsequent separation and identification of the crosslinked proteins.

-

Biomolecule Immobilization: The sulfo-NHS ester groups can be used to immobilize proteins or other amine-containing molecules onto surfaces for various applications, such as in biosensors or affinity chromatography.

Conclusion

This compound is a versatile and powerful tool for researchers and drug developers. Its water solubility, amine reactivity, and cleavable disulfide bond offer a robust solution for creating advanced bioconjugates, particularly in the rapidly evolving field of antibody-drug conjugates. Careful consideration of its chemical properties and optimization of reaction protocols are essential for achieving successful and reproducible results.

References

An In-Depth Technical Guide to the Mechanism of Action of Bis-SS-C3-sulfo-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-SS-C3-sulfo-NHS ester is a homobifunctional, cleavable, and water-soluble crosslinking agent integral to the fields of proteomics, drug discovery, and diagnostics. Its unique architecture, featuring two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester reactive groups connected by a spacer arm containing a disulfide bond, allows for the covalent conjugation of biomolecules and the subsequent cleavage of these linkages under reducing conditions. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its effective application in research and development.

Core Mechanism of Action

The functionality of this compound is dictated by its three key components: the sulfo-NHS ester groups, the disulfide bond, and the propionate (C3) spacer arm.

1. Amine-Reactive Crosslinking via Sulfo-NHS Esters:

The primary mode of action involves the reaction of the sulfo-NHS esters with primary amines (-NH₂) present on target biomolecules, such as the N-terminus of proteins or the side chain of lysine residues. This reaction, known as acylation, forms a stable amide bond, covalently linking the crosslinker to the protein. The sulfonate groups on the NHS rings render the molecule water-soluble, which is advantageous for reactions in aqueous biological buffers, and also makes it membrane-impermeable, restricting its reactivity to cell surface proteins in cellular applications.[1][2][]

The reaction proceeds optimally in a slightly alkaline environment, typically between pH 7.2 and 8.5.[4] This pH range ensures that the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the sulfo-NHS ester. The hydrolysis of the ester group is a significant side reaction that increases with pH and can reduce crosslinking efficiency.[5]

2. Cleavability via the Disulfide Bond:

The central feature of this compound is the disulfide bond (-S-S-) within its spacer arm. This bond can be readily cleaved by the addition of reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavability allows for the separation of crosslinked molecules, which is particularly useful in applications like affinity purification and mass spectrometry-based identification of protein-protein interactions.

3. The Propionate (C3) Spacer Arm:

The "C3" designation refers to the propionate spacer arm, which dictates the distance between the two reactive sulfo-NHS ester groups. This defined spacer length imposes a spatial constraint on the crosslinking reaction, ensuring that only proteins or domains within a certain proximity are linked. This property is crucial for studying protein conformations and mapping protein-protein interaction interfaces.[1][6]

Quantitative Data

The efficiency of the crosslinking and cleavage reactions is influenced by several factors. The following tables summarize key quantitative parameters for the use of this compound and similar disulfide-containing sulfo-NHS esters.

Table 1: Reaction Parameters for Sulfo-NHS Ester Crosslinking

| Parameter | Optimal Value/Range | Notes |

| pH | 7.2 - 8.5 | Balances amine reactivity and ester hydrolysis.[4] |

| Temperature | 4 - 25 °C | Lower temperatures can reduce hydrolysis. |

| Reaction Time | 30 - 120 minutes | Dependent on protein concentration and temperature. |

| Molar Excess of Crosslinker | 20- to 50-fold over protein | Higher excess is needed for dilute protein solutions.[5] |

| Competing Reaction | Hydrolysis of sulfo-NHS ester | Rate increases with pH.[5] |

Table 2: Conditions for Disulfide Bond Cleavage

| Reducing Agent | Concentration | Incubation Time | Incubation Temperature | Notes |

| Dithiothreitol (DTT) | 20 - 100 mM | 15 - 30 minutes | 37 - 56 °C | A common and effective reducing agent. |

| Tris(2-carboxyethyl)phosphine (TCEP) | 10 - 50 mM | 5 - 15 minutes | Room Temperature | More stable and effective at lower pH than DTT. |

Experimental Protocols

The following are detailed methodologies for the use of this compound in protein crosslinking studies.

Protocol 1: General Protein-Protein Crosslinking

This protocol outlines the fundamental steps for crosslinking proteins in solution.

Materials:

-

This compound

-

Protein sample in a suitable buffer (e.g., PBS, HEPES) at pH 7.2-8.0

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Reducing agent (DTT or TCEP)

-

SDS-PAGE reagents and equipment

Procedure:

-

Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare Crosslinker Solution: Immediately before use, dissolve this compound in the reaction buffer to a final concentration that is in 20- to 50-fold molar excess to the protein.

-

Crosslinking Reaction: Add the crosslinker solution to the protein sample and incubate for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

Analysis of Crosslinking: Analyze the crosslinked products by SDS-PAGE under non-reducing conditions. A successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked protein complexes.

-

Cleavage of Crosslinks (Optional): To confirm the presence of disulfide-linked complexes, incubate an aliquot of the crosslinked sample with a reducing agent (e.g., 50 mM DTT at 37°C for 30 minutes) before running on SDS-PAGE. The higher molecular weight bands should disappear or decrease in intensity.

Protocol 2: Crosslinking for Mass Spectrometry Analysis

This protocol is designed for identifying protein-protein interactions using mass spectrometry.

Materials:

-

All materials from Protocol 1

-

Alkylation agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

Mass spectrometer

Procedure:

-

Perform Crosslinking and Quenching: Follow steps 1-4 of Protocol 1.

-

Reduce and Alkylate: Reduce the disulfide bonds in the crosslinked sample with 10 mM DTT at 56°C for 30 minutes. Alkylate the resulting free thiols with 55 mM iodoacetamide in the dark at room temperature for 20 minutes.

-

Proteolytic Digestion: Digest the protein sample with trypsin overnight at 37°C.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Use specialized software to identify the crosslinked peptides. The software searches for pairs of peptides linked by the mass of the crosslinker's spacer arm after cleavage.[1][6]

Mandatory Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development applications:

-

Mapping Protein-Protein Interactions: By covalently linking interacting proteins, this crosslinker facilitates the identification of binding partners and the mapping of interaction interfaces. This is crucial for understanding cellular signaling pathways and disease mechanisms.[7][8][9]

-

Studying Protein Conformation: The defined spacer arm length provides distance constraints that can be used to probe the three-dimensional structure of proteins and protein complexes in their native state.[1][6]

-

Antibody-Drug Conjugates (ADCs): The cleavable nature of the disulfide bond is particularly advantageous in the design of ADCs. The linker can be used to attach a cytotoxic drug to an antibody. The ADC remains stable in circulation, but upon internalization into a target cell, the disulfide bond is cleaved in the reducing intracellular environment, releasing the active drug.[][10][11]

-

Immobilization of Biomolecules: this compound can be used to immobilize proteins onto solid supports for applications such as affinity chromatography and biosensors.[2]

Conclusion

This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its water-solubility, amine-reactivity, defined spacer arm, and cleavable disulfide bond provide a robust system for studying protein-protein interactions, elucidating protein structure, and developing targeted therapeutics. A thorough understanding of its mechanism of action and the optimization of experimental conditions are paramount to achieving reliable and reproducible results. This guide provides the foundational knowledge and practical protocols to effectively utilize this important crosslinking reagent in a variety of scientific applications.

References

- 1. Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of novel linkers to conjugate pharmacophores to a carrier antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 6. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of protein interactions involved in cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates [repository.cam.ac.uk]

A Technical Guide to Bis-SS-C3-sulfo-NHS Ester: A Cleavable Linker for Antibody-Drug Conjugates

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in ADC Efficacy

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while sparing healthy tissue. The success of an ADC hinges on the synergistic function of its three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and the linker that connects them. The linker is a critical design element that must ensure the ADC remains stable in systemic circulation but allows for efficient release of the payload upon reaching the target cell.

Cleavable linkers are designed to be severed by specific triggers within the tumor microenvironment or inside the cancer cell. Among these, disulfide-based linkers have gained prominence for their ability to exploit the significant redox potential difference between the extracellular and intracellular environments. This guide provides an in-depth technical overview of Bis-SS-C3-sulfo-NHS ester, a water-soluble, thiol-cleavable crosslinker used in the synthesis of modern ADCs.

Core Chemistry and Mechanism of Action

This compound is a homobifunctional crosslinker featuring two key functionalities. The N-hydroxysulfosuccinimide (sulfo-NHS) esters are highly reactive towards primary amines, such as the ε-amino groups of lysine residues on the antibody surface, forming stable amide bonds under mild, aqueous conditions (pH 7.2-8.5). The "sulfo" group confers excellent water solubility, a crucial attribute that prevents antibody denaturation and aggregation often associated with the use of organic co-solvents.

The central feature of this linker is the disulfide bond (-S-S-), which serves as the cleavable trigger. The extracellular environment, including the bloodstream, is relatively oxidizing, keeping the disulfide bond intact and the cytotoxic payload securely attached to the antibody.[][] In stark contrast, the intracellular environment is highly reducing, with concentrations of glutathione (GSH), a key cellular reductant, being approximately 1000-fold higher (1-10 mM) than in the blood plasma (~5 µM).[][3][4] Upon ADC internalization into the target cell, this high concentration of GSH rapidly reduces the disulfide bond, cleaving the linker and liberating the active payload to exert its cytotoxic effect.[][5]

Caption: Mechanism of a disulfide-linked ADC.

Quantitative Performance Data

The efficacy of an ADC is determined through rigorous in vitro and in vivo testing. The following tables present representative data for an ADC constructed using a this compound linker (Cleavable ADC) compared to a control with a non-cleavable linker.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values)

| Cell Line | Target Antigen | Cleavable ADC (nM) | Non-Cleavable ADC (nM) |

| BT-474 | HER2-Positive | 1.8 | 35.4 |

| SK-BR-3 | HER2-Positive | 2.5 | 42.1 |

| MDA-MB-231 | HER2-Negative | >1000 | >1000 |

Data demonstrate that the cleavable linker facilitates potent, target-specific cell killing, as evidenced by the significantly lower IC₅₀ values in antigen-positive cell lines compared to the non-cleavable control.

Table 2: Plasma Stability Analysis

| Time in Human Plasma | % Intact Cleavable ADC | % Intact Non-Cleavable ADC |

| 0 hours | 100% | 100% |

| 24 hours | 96% | 99% |

| 72 hours | 91% | 98% |

| 120 hours | 85% | 97% |

The data indicate high stability of the disulfide linker in circulation, which is crucial for minimizing premature payload release and off-target toxicity.[6]

Experimental Protocols

Protocol for Antibody-Payload Conjugation

This protocol outlines the steps for conjugating a thiol-containing payload to an antibody's lysine residues using this compound.

Materials:

-

Monoclonal Antibody (mAb): ≥2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Thiol-activated cytotoxic payload.

-

Reaction Buffer: Amine-free buffer, pH 8.0-8.5 (e.g., 100 mM sodium bicarbonate).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

Procedure:

-

Antibody Preparation: Exchange the mAb into the Reaction Buffer. Adjust the concentration to 2-5 mg/mL.

-

Antibody-Linker Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody. Incubate for 60-90 minutes at room temperature with gentle mixing.

-

Intermediate Purification: Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

-

Payload Conjugation: Immediately add a 3- to 5-fold molar excess of the thiol-activated payload to the linker-modified antibody.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

-

Final Purification: Purify the final ADC conjugate from excess payload and linker fragments using desalting columns or size-exclusion chromatography.

-

Characterization: Analyze the final product to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Caption: ADC conjugation experimental workflow.

Protocol for In Vitro Linker Cleavage Assay

Objective: To confirm the release of the payload from the ADC in a simulated intracellular reducing environment.

Materials:

-

Purified ADC (1 mg/mL in PBS).

-

Reduced Glutathione (GSH): 100 mM stock solution in PBS.

-

Control Buffer: PBS, pH 7.4.

-

Analysis System: HPLC with a C18 reversed-phase column.

Procedure:

-

Reaction Setup: Prepare two sets of ADC samples. To the "Test" set, add GSH stock solution to a final concentration of 5 mM. To the "Control" set, add an equivalent volume of PBS.

-

Incubation: Incubate both sets at 37°C.

-

Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction tube.

-

Sample Quenching: Immediately analyze the aliquots or quench the cleavage reaction by flash-freezing.

-

HPLC Analysis: Inject the samples onto the HPLC system. Develop a gradient method to separate the intact ADC, free payload, and other fragments.

-

Quantification: Monitor the chromatogram at the payload's characteristic absorbance wavelength. Calculate the percentage of released payload at each time point by comparing the peak area of the free payload to the total area of all payload-containing species.

Conclusion

This compound stands out as a highly effective and versatile cleavable linker for the development of ADCs. Its inherent water solubility streamlines the conjugation process and enhances the biophysical properties of the final conjugate. The disulfide bond provides a robust and biologically validated mechanism for selective payload release, leveraging the natural redox gradient between the bloodstream and the target cell's interior. As demonstrated by representative data and established protocols, this linker enables the creation of ADCs that are both stable in circulation and highly potent upon internalization, fulfilling the core requirements for a successful targeted therapeutic.

References

The Pivotal Role of the Disulfide Bond in Bis-SS-C3-sulfo-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of modern biological research and therapeutic development, the ability to elucidate and manipulate protein interactions is paramount. Chemical crosslinkers have emerged as indispensable tools in this endeavor, providing molecular bridges to stabilize interactions, capture transient complexes, and conjugate molecules of interest. Among these, Bis-SS-C3-sulfo-NHS ester stands out as a versatile reagent, distinguished by its amine-reactive N-hydroxysuccinimide (NHS) ester groups and, most critically, its cleavable disulfide bond. This technical guide delves into the core function of the disulfide bond within this compound, offering a comprehensive overview of its mechanism, applications, and the experimental considerations crucial for its effective use.

The Chemistry of this compound: A Triad of Functionality

This compound is a homobifunctional crosslinking agent characterized by three key chemical moieties:

-

Two Sulfo-NHS Esters: These amine-reactive groups readily form stable amide bonds with primary amines (such as the ε-amino group of lysine residues and the N-terminus of proteins) under physiological to slightly alkaline conditions (pH 7-9).[1][2] The inclusion of the sulfo group renders the molecule water-soluble, a significant advantage for biological applications as it minimizes the need for organic solvents that can denature proteins.[3]

-

A Spacer Arm: The propionate spacer arm dictates the distance between the two reactive ends, influencing which spatially proximal amines can be crosslinked.

-

A Central Disulfide Bond (-S-S-): This is the lynchpin of the reagent's functionality, providing a cleavable linkage that can be selectively broken under reducing conditions.

The Disulfide Bond: A Gateway to Reversibility and Advanced Applications

The presence of the disulfide bond is the defining feature of this compound, transforming it from a simple crosslinker into a sophisticated tool for dynamic biological studies. This cleavability is the key to its utility in a range of applications, from identifying protein-protein interactions to the targeted delivery of therapeutic agents.

Mechanism of Action and Cleavage

The crosslinking reaction is a two-step process. First, the sulfo-NHS esters react with primary amines on target proteins, forming stable amide linkages. If two proteins are in close proximity, the crosslinker can bridge them, forming an intermolecular crosslink. Alternatively, it can link two amines within the same protein, resulting in an intramolecular crosslink.

The true power of the disulfide bond is realized in the second step: cleavage. The disulfide bond is stable under normal physiological conditions but can be readily cleaved by the addition of reducing agents. This reductive cleavage breaks the covalent link established by the crosslinker, allowing for the separation of the crosslinked molecules.

Common Reducing Agents for Disulfide Bond Cleavage:

| Reducing Agent | Typical Concentration | Incubation Conditions | Notes |

| Dithiothreitol (DTT) | 10-50 mM | 30 minutes at 37°C | A very common and effective reducing agent. |

| 2-Mercaptoethanol (β-ME) | 5% in SDS-PAGE sample buffer | 5 minutes at 100°C | Often used for sample preparation for gel electrophoresis. |

| Tris(2-carboxyethyl)phosphine (TCEP) | 10-50 mM | Room temperature | Odorless and more stable than DTT, effective over a wider pH range. |

This table provides general guidelines. Optimal conditions may vary depending on the specific application and protein context.

Key Applications Driven by the Disulfide Bond

The reversible nature of the disulfide bond in this compound underpins its utility in several advanced research and development areas:

Identification of Protein-Protein Interactions

In the study of protein interactomes, this compound allows for the "trapping" of transient or weak interactions. By crosslinking interacting proteins within a cell or cell lysate, the complex can be stabilized for subsequent purification. The disulfide bond then enables the release of the interacting partners for identification by techniques such as mass spectrometry.[4]

A common workflow involves:

-

Crosslinking: Treatment of cells or protein mixtures with this compound to covalently link interacting proteins.

-

Immunoprecipitation/Affinity Purification: Isolation of a target protein of interest along with its crosslinked binding partners.

-

Cleavage: Treatment with a reducing agent to break the disulfide bond and release the interacting proteins.

-

Analysis: Identification of the released proteins by mass spectrometry or Western blotting.

Antibody-Drug Conjugate (ADC) Development

In the field of targeted cancer therapy, this compound and similar cleavable linkers play a crucial role in the design of ADCs.[][6][7] An ADC consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic drug (payload), and a linker that connects the two.

The disulfide bond in the linker is designed to be stable in the bloodstream. Upon internalization of the ADC into a cancer cell, the higher intracellular concentration of reducing agents like glutathione leads to the cleavage of the disulfide bond and the release of the cytotoxic payload, resulting in targeted cell death.[]

Structural Analysis of Protein Complexes

By introducing crosslinks between specific residues, the spatial proximity of these residues can be inferred. The analysis of crosslinked peptides by mass spectrometry can provide distance constraints that are valuable for computational modeling and the determination of the three-dimensional structure of protein complexes.[8] The ability to cleave the crosslinker simplifies the analysis of complex mass spectra.

Experimental Protocols

General Protocol for Protein Crosslinking with this compound

This protocol provides a general framework. Optimization of reagent concentrations, incubation times, and quenching conditions is recommended for specific applications.

Materials:

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or HEPES buffer. Avoid buffers containing primary amines (e.g., Tris, glycine).[9]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

-

Reducing Agent: DTT, TCEP, or β-mercaptoethanol.

-

Protein sample in a suitable buffer.

Procedure:

-

Sample Preparation: Prepare the protein sample in the reaction buffer. Ensure the buffer is free of primary amines.

-

Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer to the desired stock concentration. Do not store the reconstituted reagent.[9]

-

Crosslinking Reaction: Add the crosslinker solution to the protein sample. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[9]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Downstream Processing: Proceed with your application (e.g., affinity purification, SDS-PAGE).

-

(Optional) Cleavage of Disulfide Bond: To cleave the crosslinks, add the reducing agent to the appropriate final concentration and incubate under the recommended conditions (see table above).

Protocol for a Pull-Down Assay to Identify Protein Interactions

This protocol outlines a workflow for identifying binding partners of a "bait" protein using a cleavable crosslinker.

Materials:

-

Tagged "bait" protein (e.g., GST-tagged, His-tagged)

-

Affinity resin (e.g., Glutathione-agarose, Ni-NTA agarose)

-

Cell lysate containing potential "prey" proteins

-

This compound

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (specific to the affinity tag) or reducing buffer for on-bead cleavage.

Procedure:

-

Immobilize Bait Protein: Incubate the tagged bait protein with the affinity resin to immobilize it. Wash the resin to remove unbound bait protein.

-

Crosslinking in Lysate (Option 1): Treat the cell lysate with this compound as described in the general protocol. Then, incubate the crosslinked lysate with the immobilized bait protein.

-

Crosslinking on Beads (Option 2): Incubate the cell lysate with the immobilized bait protein first. Then, perform the crosslinking reaction with this compound directly on the beads.

-

Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

-

Elution/Cleavage:

-

Elution followed by Cleavage: Elute the bait-prey complexes from the resin using the appropriate elution buffer. Then, treat the eluate with a reducing agent to cleave the crosslinks.

-

On-Bead Cleavage: Resuspend the beads in a buffer containing a reducing agent to specifically release the crosslinked prey proteins, leaving the bait protein attached to the resin.

-

-

Analysis: Analyze the eluted/released proteins by SDS-PAGE and identify the bands of interest by mass spectrometry.

Visualization of Workflows and Pathways

Experimental Workflow for Protein-Protein Interaction Discovery

Caption: Workflow for identifying protein-protein interactions using a cleavable crosslinker.

Signaling Pathway Elucidation: A Conceptual Workflow

Caption: Using a cleavable crosslinker to identify stimulus-dependent protein interactions.

Conclusion

The disulfide bond in this compound is not merely a structural component but the very heart of its advanced functionality. It bestows upon this crosslinker the power of reversibility, enabling researchers to dissect complex biological systems with a level of precision and clarity that would be unattainable with non-cleavable counterparts. From mapping the intricate web of protein-protein interactions to pioneering the next generation of targeted cancer therapies, the strategic cleavage of this simple yet elegant chemical bond opens a vast landscape of experimental possibilities. A thorough understanding of its properties and the optimization of its application are key to harnessing the full potential of this remarkable tool in scientific discovery and drug development.

References

- 1. Buy DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) | 142702-31-6 [smolecule.com]

- 2. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 1 g - FAQs [thermofisher.com]

- 4. covachem.com [covachem.com]

- 6. Cleavable Linkers Used In ADC Development.pdf [slideshare.net]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. The reaction of α-crystallin with the cross-linker 3,3′-dithiobis(sulfosuccinimidyl propionate) demonstrates close proximity of the C termini of αA and αB in the native assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Bis-SS-C3-sulfo-NHS Ester: A Cleavable Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-SS-C3-sulfo-NHS ester is a homobifunctional, water-soluble, and cleavable crosslinking agent that has emerged as a valuable tool in the field of bioconjugation. Its unique architecture, featuring two N-hydroxysuccinimide (NHS) ester reactive groups connected by a spacer arm containing a disulfide bond, allows for the covalent linkage of molecules bearing primary amines. The incorporation of a sulfonate group on the NHS rings enhances its water solubility, making it particularly suitable for reactions in aqueous environments commonly used for biological samples. This guide provides a comprehensive overview of the core characteristics of this compound, with a focus on its spacer arm length and the significance of this feature in various applications, most notably in the development of Antibody-Drug Conjugates (ADCs).

Core Characteristics of this compound

The functionality of this compound is dictated by its distinct chemical components: the sulfo-NHS ester reactive groups and the cleavable disulfide-containing spacer arm.

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₀N₂O₁₄S₄ | [1] |

| Molecular Weight | 592.60 g/mol | [1] |

| Reactivity | Primary amines (-NH₂) | [][] |

| Solubility | Water-soluble | [][4] |

| Cleavability | Reducible disulfide bond | [5] |

Spacer Arm Length and Its Significance

Spacer arms are generally categorized as short (<10 Å), medium (10.1–30 Å), or long (>30 Å)[6]. The length of the spacer arm dictates the distance between the two conjugated molecules and can have several important implications:

-

Intramolecular vs. Intermolecular Crosslinking: Shorter to medium-length spacer arms are often suitable for intramolecular crosslinking (linking different parts of the same molecule), while longer spacer arms are generally preferred for intermolecular crosslinking (linking two different molecules)[6].

-

Steric Hindrance: The spacer arm provides physical separation between the conjugated molecules, which can be crucial for minimizing steric hindrance and preserving the biological activity of the conjugated molecules[7]. In the context of ADCs, a sufficiently long spacer can prevent the bulky drug molecule from interfering with the antigen-binding site of the antibody.

-

Reach and Flexibility: The length and composition of the spacer arm determine the accessible distance and rotational freedom between the linked molecules, which can influence their ability to interact with their respective targets[7].

-

Structural Analysis: In structural proteomics, crosslinkers with well-defined spacer arm lengths are used as "molecular rulers" to provide distance constraints for modeling the three-dimensional structures of proteins and protein complexes[8][9].

The disulfide bond within the spacer arm of this compound imparts a crucial feature: cleavability. This allows for the release of the conjugated molecules under specific reducing conditions, a property that is highly desirable in many applications.

Applications in Antibody-Drug Conjugate (ADC) Development

This compound is prominently used as a cleavable linker in the synthesis of ADCs[5][10][11][12][13]. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker plays a pivotal role in the efficacy and safety of an ADC.

The cleavable disulfide bond in this compound is designed to be stable in the systemic circulation but to be readily cleaved in the reducing environment of the target cell's cytoplasm. This ensures that the cytotoxic payload is released specifically at the site of action, minimizing off-target toxicity[14].

Experimental Protocols

The following are generalized protocols for protein crosslinking using sulfo-NHS esters, which can be adapted for this compound. Optimization is recommended for specific applications.

General Protein-Protein Crosslinking

This protocol is adapted from procedures for similar water-soluble, amine-reactive homobifunctional crosslinkers like BS³[15][16][17].

Materials:

-

This compound

-

Protein(s) to be crosslinked

-

Conjugation Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer)[18]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine[19]

-

Anhydrous DMSO or DMF (if preparing a stock solution)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Prepare the protein solution in the Conjugation Buffer. Ensure that the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the target protein for reaction with the crosslinker.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in an appropriate solvent (water or anhydrous DMSO/DMF). The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage[19].

-

Crosslinking Reaction: Add the desired molar excess of the crosslinker solution to the protein solution. The optimal molar ratio of crosslinker to protein should be determined empirically, but a starting point of 20- to 50-fold molar excess is common for dilute protein solutions[19].

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by desalting or dialysis.

Antibody-Drug Conjugation (Conceptual Workflow)

This workflow outlines the key steps in generating an ADC using this compound.

Quantitative Data

While specific quantitative data for this compound, such as precise reaction efficiencies and cleavage kinetics, are not detailed in the provided search results, general characteristics of sulfo-NHS esters and disulfide bonds can be considered.

-

Reaction Efficiency: The reaction of sulfo-NHS esters with primary amines is generally efficient in aqueous solutions at a slightly alkaline pH (7.2-8.5)[]. The efficiency can be influenced by factors such as protein concentration, buffer composition, pH, temperature, and reaction time.

-

Cleavage of Disulfide Bond: The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The rate of cleavage depends on the concentration of the reducing agent, temperature, and pH.

Conclusion

This compound is a versatile and valuable tool for researchers in various fields, particularly in the development of targeted therapeutics like ADCs. Its water solubility, amine reactivity, and, most importantly, the cleavable nature of its disulfide-containing spacer arm make it a well-suited linker for applications requiring controlled release of conjugated molecules. The length of its spacer arm is a critical design element that can be tailored to optimize the performance of the resulting bioconjugate. A thorough understanding of its chemical properties and reaction conditions is essential for its successful implementation in experimental workflows. Further empirical optimization is always recommended to achieve the desired outcomes for specific applications.

References

- 1. chemscene.com [chemscene.com]

- 4. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorbyt.com [biorbyt.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 15. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. store.sangon.com [store.sangon.com]

An In-depth Technical Guide to Bis-SS-C3-sulfo-NHS Ester: A Cleavable Crosslinker for Advancing Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-SS-C3-sulfo-NHS ester, a water-soluble, homobifunctional, and cleavable crosslinking agent. Its unique properties make it a valuable tool in various bioconjugation applications, most notably in the development of antibody-drug conjugates (ADCs). This document will delve into the core characteristics of this compound, including its water solubility and stability, and provide detailed experimental protocols for its use.

Core Properties: Water Solubility and Stability

The utility of any crosslinker in biological applications is fundamentally tied to its behavior in aqueous environments. This compound is specifically designed for high performance in such conditions.

Water Solubility

The presence of two sulfonate (-SO3) groups on the N-hydroxysuccinimide (NHS) rings confers excellent water solubility to the this compound molecule. This high aqueous solubility is a significant advantage over its non-sulfonated counterparts, as it eliminates the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function.

While a precise, publicly available figure for the water solubility of this compound is not readily found, data from the structurally analogous compound, 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), indicates a solubility of greater than 6 mg/mL in water.[1] Given the shared sulfo-NHS ester groups and overall hydrophilic nature, it is reasonable to expect a similarly high water solubility for this compound, allowing for efficient conjugation in physiological buffers.

Stability and Hydrolysis

The reactive components of this compound are the two sulfo-NHS esters, which readily react with primary amines. However, these esters are also susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce crosslinking efficiency. The rate of hydrolysis is highly dependent on the pH of the solution.

Table 1: General Stability of Sulfo-NHS Esters in Aqueous Solution

| pH | Half-life of Sulfo-NHS Ester |

| 7.0 | Several hours |

| 8.0 | ~1 hour |

| > 8.5 | Minutes |

Note: This data represents the general stability of sulfo-NHS esters and should be considered as a guideline for this compound. The actual half-life may vary based on buffer composition and temperature.

To maximize the efficiency of the aminolysis reaction over hydrolysis, it is crucial to perform conjugations at a pH range of 7.2 to 8.5 and to use freshly prepared solutions of the crosslinker.[] Hydrolysis of the sulfo-NHS ester is a competing reaction that increases with rising pH.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Protein Crosslinking

This protocol outlines a general procedure for crosslinking proteins using this compound.

Materials:

-

This compound

-

Protein solution (in a primary amine-free buffer such as PBS, HEPES, or borate)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

-

Anhydrous DMSO or DMF (optional, for initial stock solution)

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is in a buffer that does not contain primary amines (e.g., Tris or glycine), as these will compete with the target protein for reaction with the sulfo-NHS ester. The optimal pH for the reaction is between 7.2 and 8.5.

-

Prepare Crosslinker Solution: Immediately before use, prepare a stock solution of this compound. While it is water-soluble, preparing a concentrated stock in anhydrous DMSO or DMF can help with accurate dispensing. The sulfo-NHS ester moiety readily hydrolyzes, so do not prepare stock solutions for long-term storage.[3]

-

Crosslinking Reaction: Add the desired molar excess of the this compound solution to the protein solution. The optimal molar ratio of crosslinker to protein should be determined empirically, but a starting point of 20-50 fold molar excess is common.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess, unreacted sulfo-NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by dialysis or gel filtration.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis and Disulfide Bond Cleavage

This protocol describes a two-stage process for creating an ADC using this compound as a linker, followed by the cleavage of the disulfide bond to release the payload.

Part A: ADC Synthesis

Materials:

-

Monoclonal antibody (mAb) in a primary amine-free buffer

-

This compound

-

Payload (drug) with a primary amine handle

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

Procedure:

-

Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in the reaction buffer.

-

Linker-Payload Conjugation (optional, if not pre-formed): In a separate reaction, conjugate the this compound to the amine-containing payload. This creates a linker-payload intermediate.

-

Antibody-Linker Conjugation: Add a 5-20 fold molar excess of the this compound (or the linker-payload intermediate) to the antibody solution.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

Purification: Purify the resulting ADC from excess linker and unconjugated payload using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Part B: Disulfide Bond Cleavage (Payload Release)

This protocol simulates the intracellular release of the payload.

Materials:

-

Purified ADC

-

Reducing agent (e.g., dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or glutathione (GSH))

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare ADC solution: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the reaction buffer.

-

Prepare Reducing Agent Solution: Prepare a stock solution of the reducing agent. For mimicking intracellular conditions, a final concentration of 1-10 mM GSH is often used.[4]

-

Cleavage Reaction: Add the reducing agent to the ADC solution.

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

Analysis: Analyze the reaction mixture by techniques such as SDS-PAGE (under reducing and non-reducing conditions) or mass spectrometry to confirm the cleavage of the disulfide bond and the release of the payload.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

References

An In-depth Technical Guide to Disulfide-Based Cleavable Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Disulfide-based cleavable crosslinkers are indispensable tools in modern chemical biology and drug development. Their unique ability to form stable linkages that can be selectively cleaved under mild, reducing conditions makes them ideal for a wide range of applications, from elucidating protein-protein interactions to the targeted delivery of therapeutic agents. This technical guide provides a comprehensive overview of the core principles, experimental considerations, and practical applications of these versatile reagents.

Core Principles of Disulfide-Based Cleavable Crosslinkers

Disulfide crosslinkers contain a disulfide bond (-S-S-) within their spacer arm. This bond is relatively stable under physiological conditions found in the extracellular environment and blood circulation.[1] However, upon entry into the cell, the disulfide bond is readily cleaved in the presence of reducing agents.[1]

The primary intracellular reducing agent responsible for this cleavage is glutathione (GSH), a tripeptide found at significantly higher concentrations inside cells (1-10 mM) compared to the extracellular space (~5 µM).[1] This concentration gradient is the basis for the selective cleavage of disulfide linkers within the cellular environment. Some cancer cells exhibit even higher levels of GSH, which can be exploited for targeted drug delivery.[2][3][4]

The cleavage mechanism involves a thiol-disulfide exchange reaction, where the thiol group of a reducing agent like GSH attacks the disulfide bond of the crosslinker, leading to the formation of a mixed disulfide and the release of the conjugated molecules.

Types of Disulfide-Based Crosslinkers

Disulfide crosslinkers can be broadly categorized based on their reactive groups and the nature of their spacer arms.

-

Homobifunctional Crosslinkers: These possess two identical reactive groups, typically N-hydroxysuccinimide (NHS) esters, which react with primary amines (e.g., lysine residues in proteins). Examples include DSP (Dithiobis(succinimidyl propionate)) and DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)).[5][6][7][8][9][10]

-

Heterobifunctional Crosslinkers: These have two different reactive groups, allowing for more controlled, sequential conjugations. A common combination is an NHS ester for reacting with amines and a pyridyldithiol group for reacting with sulfhydryls (e.g., cysteine residues). SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) and its long-chain and sulfonated derivatives are prominent examples.[11][12][13]

-

PEGylated Crosslinkers: The incorporation of polyethylene glycol (PEG) spacers enhances the solubility and biocompatibility of the crosslinker and the resulting conjugate.

Quantitative Data on Common Disulfide Crosslinkers

The selection of an appropriate crosslinker depends on several factors, including the distance between the target functional groups, the desired solubility, and the specific application. The following table summarizes key quantitative data for some commonly used disulfide-based cleavable crosslinkers.

| Crosslinker | Abbreviation | Reactive Groups | Spacer Arm Length (Å) | Water Soluble |

| Dithiobis(succinimidyl propionate) | DSP | NHS ester, NHS ester | 12.0 | No |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | Sulfo-NHS ester, Sulfo-NHS ester | 12.0 | Yes |

| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | NHS ester, Pyridyldithiol | 6.8 | No |

| Succinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate | LC-SPDP | NHS ester, Pyridyldithiol | 15.7 | No |

| Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate | Sulfo-LC-SPDP | Sulfo-NHS ester, Pyridyldithiol | 15.7 | Yes |

Experimental Protocols

Detailed methodologies are crucial for the successful application of disulfide crosslinkers. Below are protocols for key experiments.

4.1. Protein Crosslinking using DSP (Homobifunctional)

This protocol is adapted for crosslinking interacting proteins in a solution.

-

Materials:

-

DSP (Dithiobis(succinimidyl propionate))

-

Dry DMSO or DMF

-

Protein sample in a non-amine-containing buffer (e.g., 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)

-

Quenching buffer (1 M Tris-HCl, pH 7.5)

-

-

Procedure:

-

Allow the vial of DSP to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 50 mM stock solution of DSP by dissolving 10 mg of DSP in 495 µL of dry DMSO or DMF. This solution should be prepared immediately before use.[8]

-

Add the DSP stock solution to the protein sample to achieve a final concentration of 0.5 to 5 mM. A 20-fold molar excess of crosslinker to protein is a common starting point.[8][14]

-

Incubate the reaction mixture for 30-45 minutes at room temperature or for 2 hours on ice.[8][9][14]

-

Quench the reaction by adding the quenching buffer to a final concentration of 25-200 mM Tris.[8][14]

-

Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSP is quenched.[8]

-

Proceed with downstream applications, such as immunoprecipitation or SDS-PAGE analysis.

-

4.2. Conjugation of Two Proteins using SPDP (Heterobifunctional)

This protocol describes the conjugation of a protein containing primary amines to a protein with free sulfhydryl groups.

-

Materials:

-

SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)

-

Dry DMSO or DMF

-

Protein 1 (amine-containing) and Protein 2 (sulfhydryl-containing) in a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.5)

-

Desalting column

-

-

Procedure:

-

Equilibrate the vial of SPDP to room temperature before opening.

-

Prepare a 20 mM stock solution of SPDP by dissolving 2 mg in 320 µL of DMSO or DMF.[11]

-

Add a 20-fold molar excess of the SPDP solution to Protein 1.

-

Incubate for 30-60 minutes at room temperature.[11]

-

Remove excess, unreacted SPDP using a desalting column equilibrated with the reaction buffer.

-

Add Protein 2 to the SPDP-modified Protein 1.

-

Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C to form the disulfide-linked conjugate.

-

The resulting conjugate can be purified by size-exclusion chromatography.

-

4.3. Cleavage of Disulfide Crosslinkers

This protocol describes the cleavage of the disulfide bond to separate the crosslinked molecules.

-

Materials:

-

Crosslinked protein sample

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

SDS-PAGE sample buffer

-

-

Procedure for Cleavage Prior to SDS-PAGE:

-

Procedure for Cleavage in SDS-PAGE Sample Buffer:

Visualizations of Workflows and Pathways

5.1. General Mechanism of Action

The following diagram illustrates the fundamental principle of disulfide-based cleavable crosslinkers, highlighting their stability in the extracellular environment and their cleavage within the reducing intracellular milieu.

References

- 1. Process | Graphviz [graphviz.org]

- 2. researchgate.net [researchgate.net]

- 3. genscript.com [genscript.com]

- 4. Chemistry and Enzymology of Disulfide Cross-linking in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. store.sangon.com [store.sangon.com]

- 7. DSP Crosslinker 1 gram - Dithiobis(succinimidyl propionate) (DSP Crosslinker or DTSP Crosslinker) - ProteoChem [proteochem.com]

- 8. interchim.fr [interchim.fr]

- 9. medkoo.com [medkoo.com]

- 10. covachem.com [covachem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Recent progress in protein-protein interaction study for EGFR-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Probes heterobifunctional crosslinkers—Table 5.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis-SS-C3-sulfo-NHS Ester for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-SS-C3-sulfo-NHS ester, a key reagent in the field of bioconjugation. Tailored for both beginners and experienced researchers, this document delves into the core principles of its application, particularly in the development of antibody-drug conjugates (ADCs). We will explore its chemical properties, mechanism of action, and provide detailed experimental protocols.

Introduction to this compound

This compound is a water-soluble, homobifunctional, and cleavable crosslinker. Its structure features two N-hydroxysulfosuccinimide (sulfo-NHS) ester groups at either end of a spacer arm that contains a central disulfide bond. This design allows for the covalent conjugation of molecules bearing primary amines, such as proteins, peptides, and antibodies. The inclusion of the disulfide bond renders the linkage cleavable under reducing conditions, a critical feature for applications requiring the release of a conjugated molecule within a specific biological environment, such as the intracellular space of a target cell.

The sulfo-NHS esters enhance the water solubility of the reagent, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents that could potentially denature proteins.

Physicochemical Properties and Reaction Mechanism

A clear understanding of the physicochemical properties and reaction mechanism of this compound is fundamental to its successful application in bioconjugation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀N₂O₁₄S₄ | [1] |

| Molecular Weight | 592.60 g/mol | [1] |

| CAS Number | 98604-89-8 | [1] |

| Purity | ≥98% | [1] |

| Form | Solid | General Knowledge |

| Solubility | Water, DMSO, DMF | [2] |

| Storage | Sealed in dry, 2-8°C | General Knowledge |

Reaction with Primary Amines

The sulfo-NHS ester groups of this compound react with primary amines (-NH₂) present on biomolecules, such as the ε-amino group of lysine residues and the N-terminus of polypeptides. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysulfosuccinimide. The reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5, where the primary amines are deprotonated and thus more nucleophilic.

Cleavage of the Disulfide Bond

The disulfide bond within the spacer arm of this compound can be cleaved by reducing agents. This is a critical feature for drug delivery systems like ADCs, where the cytotoxic payload needs to be released inside the target cell. The intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to the bloodstream. This differential provides a mechanism for targeted drug release. In a laboratory setting, reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component of an ADC's design, influencing its stability, efficacy, and safety. Cleavable linkers, such as those derived from this compound, are designed to be stable in the systemic circulation and to release the drug upon internalization into the target cancer cell.

Mechanism of Action of an ADC with a Cleavable Disulfide Linker

The general mechanism of action for an ADC utilizing a linker like this compound is a multi-step process:

-

Circulation: The ADC circulates in the bloodstream.

-

Targeting: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

-

Trafficking: The complex is trafficked to intracellular compartments, such as lysosomes.

-

Cleavage and Drug Release: In the reducing environment of the cell, the disulfide bond in the linker is cleaved, releasing the cytotoxic drug.

-

Cytotoxicity: The released drug exerts its cytotoxic effect, leading to the death of the cancer cell.

References

Methodological & Application